molecular formula C9H18ClNOSi B11883016 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one CAS No. 76128-63-7

1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one

Cat. No.: B11883016
CAS No.: 76128-63-7
M. Wt: 219.78 g/mol
InChI Key: DXADCXNSMQBBCA-UHFFFAOYSA-N
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Description

1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one is a chemical compound that belongs to the class of organosilicon compounds It features a seven-membered azepan-2-one ring with a chlorodimethylsilyl group attached to the methyl position

Preparation Methods

The synthesis of 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one typically involves the reaction of azepan-2-one with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to yield silane derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

    Hydrolysis: The chlorodimethylsilyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of silanols and hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.

Scientific Research Applications

1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds

    Biology: The compound can be used in the development of bioactive molecules and as a precursor for the synthesis of biologically active silanes and silanols.

    Medicine: Research into the potential therapeutic applications of organosilicon compounds includes exploring their use as drug delivery agents and in the design of novel pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, including adhesives, sealants, and coatings. Its ability to form stable bonds with various substrates makes it useful in material science and engineering.

Mechanism of Action

The mechanism by which 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one exerts its effects involves the interaction of the chlorodimethylsilyl group with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical bonds and structures. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one can be compared with other similar compounds, such as:

    Chlorodimethylsilane: A simpler organosilicon compound with a similar chlorodimethylsilyl group but lacking the azepan-2-one ring.

    Dimethylchlorosilane: Another related compound with two methyl groups attached to the silicon atom and a chlorine atom.

    Silanols and Silanes: Compounds that result from the oxidation or reduction of chlorodimethylsilane derivatives.

The uniqueness of this compound lies in its combination of the azepan-2-one ring and the chlorodimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

76128-63-7

Molecular Formula

C9H18ClNOSi

Molecular Weight

219.78 g/mol

IUPAC Name

1-[[chloro(dimethyl)silyl]methyl]azepan-2-one

InChI

InChI=1S/C9H18ClNOSi/c1-13(2,10)8-11-7-5-3-4-6-9(11)12/h3-8H2,1-2H3

InChI Key

DXADCXNSMQBBCA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CN1CCCCCC1=O)Cl

Origin of Product

United States

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